2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine - 27144-84-9

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine

Catalog Number: EVT-456059
CAS Number: 27144-84-9
Molecular Formula: C12H18FN3
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: A common approach for synthesizing piperazine derivatives involves the nucleophilic substitution of a suitable leaving group on an ethane chain with 1-(4-fluorophenyl)piperazine. []
Molecular Structure Analysis
  • N-alkylation: The terminal amine group can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. []
  • Acylation: The amine group can react with acid chlorides or anhydrides to yield amides. []
Mechanism of Action
  • Receptor binding: This compound and its derivatives may interact with specific receptors in the body, such as dopamine receptors, serotonin receptors, or sigma receptors. [, , , , , ] This interaction can modulate downstream signaling pathways, leading to various biological effects. [, , ]
Applications
  • Drug discovery: Several research papers describe the synthesis and evaluation of derivatives as potential therapeutic agents for various diseases, including Alzheimer's disease, Parkinson's disease, depression, anxiety, cancer, and bacterial infections. [, , , , , , , , , , ]
  • Neurological research: Analogs have been investigated for their potential in modulating neurotransmitter systems, particularly the dopaminergic and serotonergic systems. [, , , , ]
  • Antimicrobial research: Studies have investigated the synthesis and evaluation of compounds containing similar structural elements as potential antibacterial and antifungal agents. [, , ]
  • Compound Description: This mononuclear copper complex incorporates the ligand HL, which represents 2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid. [] Complex 1 demonstrated superior inhibitory activity against jack bean urease compared to the reference standard, acetohydroxamic acid (AHA), with an IC50 value of 0.15 ± 0.08 µM. []
  • Relevance: This compound shares the core 4-(4-fluorophenyl)piperazine moiety with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The structural difference lies in the replacement of the ethylamine group with a coordinating acetic acid group, enabling complex formation with copper. []
  • Relevance: Similar to Complex 1, this compound also shares the 4-(4-fluorophenyl)piperazine core with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The distinction arises from the presence of the coordinating acetic acid group in place of the ethylamine, facilitating complexation with nickel. []

2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Compound Description: This compound is a saccharin derivative. [] Further details about its biological activity or role are not provided in the abstract.
  • Relevance: This compound shares the 4-(2-fluorophenyl)piperazine moiety with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, with an additional ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide group attached. This highlights a potential area for exploring structural modifications to the core scaffold of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

  • Relevance: This compound contains the 4-(4-fluorophenyl)piperazine subunit, linking it structurally to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The presence of a 2-oxoethyl-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one substituent on the piperazine nitrogen differentiates it from the target compound. []

1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol

  • Compound Description: The abstract focuses solely on the crystal structure determination of this compound using X-ray diffraction. [] No further information regarding its biological activity is presented.
  • Relevance: This compound is structurally similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, sharing the key 4-(4-fluorophenyl)piperazine structure. The difference lies in the substitution of the ethylamine chain with a 2-(4-bromophenyl)ethanol group. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), displaying a higher selectivity for ENT2 over ENT1. []
  • Relevance: Although not directly containing the same fluorophenylpiperazine substitution pattern as 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, FPMINT represents a related class of compounds with a similar core structure. It offers valuable insights into the structure-activity relationships of piperazine derivatives as ENT inhibitors, potentially guiding the exploration of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs for similar activities. []
  • Compound Description: This compound is an analog of FPMINT, modified to explore structure-activity relationships for ENT inhibition. Compound 3c emerged as the most potent inhibitor among the tested FPMINT analogs. [] Similar to FPMINT, it acts as an irreversible and non-competitive inhibitor of ENT1 and ENT2, reducing the Vmax of [3H]uridine uptake without affecting Km. []
  • Relevance: While the full structure of compound 3c isn't explicitly provided, it's stated to be a FPMINT analog. Therefore, it likely retains the core 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine structure. This emphasizes the potential of exploring modifications to the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine scaffold to target ENT1 and ENT2, with compound 3c serving as a valuable lead for optimization. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 is a sigma-2 receptor ligand known to induce cell death in tumor cells and stimulate glycolytic pathways. [] Its apoptotic and metabolically stimulative effects highlight the complex and often opposing roles of sigma-2 receptors in cellular processes. []
  • Relevance: This compound exhibits structural similarities to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, featuring a 4-(4-fluorophenyl)piperazine unit. The presence of a butyl linker connecting the piperazine to a 6-acetyl-3-benzoxazolone moiety distinguishes it from the target compound. SN79's multifaceted biological activities underscore the potential for exploring the therapeutic applications of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine and its derivatives, particularly in the context of cancer and metabolic diseases. []

N-methylbenzimidazolone derivatives of SN79

  • Compound Description: These analogs of SN79, where the heterocyclic oxygen in the benzoxazolone ring is replaced with N-methyl, generally display decreased sigma-1 receptor affinity while maintaining high affinity for sigma-2 receptors. []
  • Relevance: These compounds, derived from SN79, retain the 4-(4-fluorophenyl)piperazine moiety present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. This structural similarity suggests that modifications to the core structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine could lead to compounds with selective sigma-2 receptor binding profiles, potentially valuable for therapeutic applications where sigma-1 receptor activity is undesirable. []
  • Compound Description: These SN79 analogs, featuring a sulfur substitution in place of the heterocyclic oxygen in the benzoxazolone ring, exhibit high affinity for both sigma-1 and sigma-2 receptors. []
  • Relevance: These derivatives of SN79, containing the 4-(4-fluorophenyl)piperazine core structure also found in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, highlight the impact of bioisosteric replacements on receptor binding profiles. The high affinity of these compounds for both sigma receptor subtypes suggests that 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs with similar modifications could be explored for their potential as dual sigma receptor ligands. []
  • Compound Description: These analogs of SN79, with various substituents at the 6-position of the benzoxazolone ring, act as high-affinity sigma-2 receptor ligands but lack cytotoxic effects. [] Five of these ligands demonstrated an increase in metabolic activity, suggesting a potential role for sigma-2 receptors in cellular metabolism. []
  • Relevance: Although not directly cytotoxic, these SN79 analogs, sharing the 4-(4-fluorophenyl)piperazine structure with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, provide insights into the structural features influencing the divergent functions of sigma-2 receptors. Their ability to modulate metabolic activity highlights the potential of exploring 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs as tools for investigating sigma-2 receptor-mediated metabolic pathways and their therapeutic relevance. []

6-Isothiocyanate-substituted SN79 analogs

  • Compound Description: These SN79 analogs, containing an isothiocyanate group at the 6-position of the benzoxazolone ring, exhibit sigma-2 receptor selectivity and irreversible binding, leading to cell death upon acute and continuous treatment (EC50 = 7.6–32.8 μM). []
  • Relevance: These SN79 derivatives, incorporating the 4-(4-fluorophenyl)piperazine moiety also present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, demonstrate the significance of irreversible receptor binding in cytotoxicity. The observation that these compounds induce cell death through irreversible sigma-2 receptor binding suggests that similar strategies could be explored for developing 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs with potential anti-cancer properties. []

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

  • Relevance: The compound features the same 4-(4-fluorophenyl)piperazine unit as 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, highlighting the prevalence of this structural motif in various chemical contexts. [] The propyl linker and indole ring system represent variations that can be explored further for potential biological activities.

L0909

  • Compound Description: L0909 is an existing HCV entry inhibitor. While its exact structure is not given, it serves as a basis for developing new anti-HCV agents. []
  • Relevance: A series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, inspired by L0909, displayed potent anti-HCV activity at low nanomolar concentrations. [] This suggests that 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, bearing a similar piperazine core, could be a valuable starting point for designing novel HCV entry inhibitors. Further investigations would be needed to explore this possibility.

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives

  • Compound Description: These compounds, derived from modifications to L0909, exhibit potent in vitro anti-HCV activity, surpassing the potency of L0909. [] They primarily exert their activity by inhibiting the viral entry stage, potentially targeting the HCV E1 protein. []
  • Relevance: While the specific structures are not fully delineated, the presence of a piperazine core links them to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. Their efficacy as HCV entry inhibitors, particularly derivatives 3d, 3h, and 3i, underscores the potential of exploring structurally similar compounds derived from 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine as antiviral agents. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Relevance: This compound contains a 4-(4-bromophenyl)piperazine unit, which is structurally related to the 4-(4-fluorophenyl)piperazine moiety in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. This structural similarity, despite the different halogen substitution on the phenyl ring, indicates a potential avenue for exploring variations in substituents while maintaining the piperazine core. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 acts as a cocaine antagonist with nanomolar affinity for sigma receptors and notable affinity for 5-HT2 receptors and monoamine transporters. [] It effectively attenuates both the acute and subchronic effects of cocaine, suggesting its potential as a lead compound for developing cocaine addiction pharmacotherapy. []
  • Relevance: This compound shares the 4-(4-fluorophenyl)piperazine subunit with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The structural similarity to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, particularly within the context of its interaction with sigma receptors and monoamine transporters, highlights its potential as a starting point for designing novel ligands targeting these systems. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin ((1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol), synthesized to investigate its potential antiparkinsonian activity. []
  • Relevance: While this compound doesn't directly incorporate the 4-(4-fluorophenyl)piperazine moiety present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, it highlights the broader use of substituted piperazine rings in medicinal chemistry, particularly in developing compounds targeting neurological disorders like Parkinson's disease. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces lysophosphatidic acid (LPA) levels in plasma, showing efficacy in preclinical models of pulmonary fibrosis. []
  • Relevance: GLPG1690 shares the 4-fluorophenyl moiety with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, although the piperazine ring is further substituted and not directly connected to the fluorophenyl group. This structural similarity, despite the different overall structures, suggests that modifications to the core structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, particularly incorporating heterocyclic moieties, could be a valuable strategy for discovering novel autotaxin inhibitors. []
  • Compound Description: This compound is designed as a potential positron emission tomography (PET) radioligand for imaging dopamine D4 receptors. [] Preclinical studies in rats demonstrated its homogeneous distribution within the brain, suggesting its suitability for studying D4 receptor binding. []
  • Relevance: This compound is a close analog of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, differing only in the replacement of the ethylamine chain with a 3-(1H-pyrrolo[2,3-b]pyridinyl)methyl group. Its use as a PET radioligand for dopamine D4 receptors suggests that 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine and its derivatives could potentially interact with dopaminergic systems. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (4)

  • Compound Description: This compound was synthesized using an efficient and eco-friendly microwave-assisted click chemistry approach, highlighting its potential for scalable synthesis. [] Crystal structure analysis revealed a conventional chair conformation for the piperazine ring. []
  • Relevance: While this compound lacks the 4-fluorophenyl substituent present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, it demonstrates the versatility of the piperazine scaffold in incorporating various heterocyclic moieties, such as the benzothiazole and triazole rings. The successful application of click chemistry for its synthesis suggests a potential strategy for efficiently generating libraries of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs with diverse substitutions. []

2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives

  • Compound Description: These compounds were synthesized as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment. [] While they exhibited inhibitory activity, none surpassed the potency of the reference drug donepezil. []
  • Relevance: Although lacking the fluorophenyl group present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, these compounds highlight the potential of piperazine derivatives as acetylcholinesterase inhibitors. This suggests that 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs, particularly those incorporating structural features found in potent acetylcholinesterase inhibitors, could be explored for their potential in Alzheimer's disease treatment. []

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229)

  • Compound Description: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist, exhibiting anorectic potential as an anti-obesity drug candidate. [] Unlike first-generation CB1 inverse agonists, LDK1229 possesses a distinct benzhydryl piperazine scaffold, potentially leading to peripherally active compounds with reduced psychiatric side effects. []
  • Relevance: LDK1229, containing a bis(4-fluorophenyl)methylpiperazine moiety, closely resembles 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine in its core structure. The differences lie in the cyclohexylmethanone substituent and an additional fluorophenyl group. LDK1229's activity as a CB1 receptor inverse agonist suggests that exploring 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs could yield compounds with similar pharmacological profiles, potentially valuable for treating obesity and related metabolic disorders. []

23. 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)* Compound Description: LDK1203 is a cannabinoid CB1 receptor inverse agonist with a similar structure to LDK1229. It shares the bis(4-fluorophenyl)methylpiperazine core but has a cinnamyl group instead of cyclohexylmethanone as a substituent. [] The binding affinity and efficacy data for this compound are not explicitly provided in the abstract.* Relevance: LDK1203, with its bis(4-fluorophenyl)methylpiperazine moiety, exhibits structural similarities to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The cinnamyl substituent and an extra fluorophenyl group differentiate it from the target compound. This structural resemblance, within the context of CB1 receptor inverse agonism, suggests exploring 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs for potential applications in modulating CB1 receptor activity, which could be relevant for treating obesity and related conditions. []

1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

  • Compound Description: LDK1222 is another cannabinoid CB1 receptor inverse agonist structurally related to LDK1229 and LDK1203. It features the bis(4-fluorophenyl)methylpiperazine core with a tosyl group replacing the cyclohexylmethanone or cinnamyl substituents found in the other two compounds. [] The abstract does not present specific binding affinity or efficacy data for LDK1222.
  • Relevance: LDK1222, containing the bis(4-fluorophenyl)methylpiperazine moiety, is structurally similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The tosyl group distinguishes it from the target compound. As LDK1222 acts as a CB1 receptor inverse agonist, this structural similarity suggests that modifications to the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine scaffold, particularly incorporating aromatic sulfonyl groups, could lead to compounds with potential for modulating CB1 receptor activity. []

3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, incorporating an adamantane group, is structurally characterized by its crystal structure and intermolecular interactions, but its biological activity is not detailed in the abstract. []
  • Relevance: While it doesn't share the piperazine core of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, it contains a 2-bromo-4-fluorophenyl substituent. This highlights the presence of similar halogenated phenyl moieties in diverse chemical structures and suggests potential alternative scaffolds for exploring the biological activity of the 4-fluorophenyl group. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2. [] It demonstrated significant improvements in aqueous solubility and oral absorption compared to its predecessor compound 1, leading to its selection as a clinical candidate for diseases associated with ACAT-1 overexpression. []
  • Relevance: Although lacking the 4-fluorophenyl group, K-604's piperazine core connects it structurally to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The inclusion of a piperazine linker in K-604 highlights its beneficial effects on aqueous solubility and oral absorption, potentially valuable insights for optimizing the pharmacokinetic properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine derivatives. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: Compound 7x exhibits potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). [] It induces apoptosis in tumor cells at low nanomolar concentrations and shows promise as a multikinase inhibitor for cancer therapy. []
  • Relevance: Though it does not contain the 4-fluorophenyl group, compound 7x shares a structural similarity to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine with its piperazine core, substituted with a 4-methylphenyl group. This emphasizes the importance of the piperazine moiety in medicinal chemistry and its presence in compounds targeting diverse therapeutic areas, including cancer. []

2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide derivatives

  • Compound Description: These derivatives, incorporating a coumarin (2H-chromen-4-one) moiety, were synthesized and structurally characterized using X-ray crystallography and Hirshfeld surface analysis. [] Their biological activities are not discussed in the abstract.
  • Relevance: These compounds, while lacking the specific 4-(4-fluorophenyl)piperazine motif of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, demonstrate the use of substituted acetamide linkers, a structural feature potentially relevant for exploring modifications and enhancing the pharmacological properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives

  • Compound Description: This series of compounds includes both highly potent and selective dopamine D2/D3 agonists and partial agonists. [, ] These compounds were investigated for their therapeutic potential in treating Parkinson's disease.
  • Relevance: These compounds share the piperazine core structure with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, although they lack the 4-fluorophenyl substituent. The presence of indole, tetrahydrobenzothiazole, and substituted ethylamine moieties highlights the potential for exploring similar structural modifications in the context of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs, especially for targeting dopamine receptors. [, ]

(-)-21a

  • Compound Description: A lead compound within the N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine series, (-)-21a demonstrates very high affinity (Ki, D2 = 16.4 nM, D3 = 1.15 nM) and full agonist activity at both D2 and D3 receptors. [] It effectively reverses hypolocomotion in a Parkinson's disease animal model, indicating its therapeutic potential for treating motor dysfunction in PD patients. []
  • Relevance: While (-)-21a lacks the 4-fluorophenyl group of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, it shares the piperazine core structure. Its potent D2/D3 agonist activity and efficacy in a Parkinson's disease model provide valuable insights for designing 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs targeting dopamine receptors, especially for potential applications in treating Parkinson's disease. []

(-)-34

  • Compound Description: This compound, within the N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine series, exhibits partial agonist activity at both D2 and D3 receptors. [] Despite its partial agonism, (-)-34 also demonstrated the ability to improve locomotor activity in a Parkinson's disease animal model, suggesting its potential as a therapeutic agent for PD. []
  • Relevance: Like (-)-21a, (-)-34 shares the piperazine core with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. Its partial agonist profile at D2/D3 receptors and its efficacy in a Parkinson's disease model suggest that modifications to the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine scaffold could lead to compounds with varying degrees of D2/D3 receptor activation, potentially beneficial for fine-tuning therapeutic interventions in Parkinson's disease. []

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

  • Compound Description: LQFM032 exhibits an anxiolytic-like effect in rodent behavioral models, likely mediated through the benzodiazepine and nicotinic pathways. [] It effectively reduces anxiety-related behaviors without affecting mnemonic activity. []
  • Relevance: Although it lacks the fluorophenyl group present in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, LQFM032 shares the piperazine core structure, highlighting the role of this moiety in mediating anxiolytic effects. The presence of a (1-phenyl-1H-pyrazol-4-yl)methyl substituent and an ethan-1-ol group suggests potential modifications to the 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine scaffold for exploring its anxiolytic properties further. []
  • Compound Description: This compound, along with its picolinic acid (3a) and 4-nitrophenylacetic acid (3b) salts, is part of a series of 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones studied for their bacterial efflux pump inhibitory activity. [] These compounds can reverse multidrug resistance (MDR) in Gram-negative bacteria like E. coli by inhibiting the AcrA/AcrB/TolC efflux pump. []
  • Relevance: This compound shares the piperazine core structure with 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, albeit lacking the fluorophenyl substituent. Its ability to reverse MDR by inhibiting bacterial efflux pumps suggests a potential avenue for exploring 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs as potential MDR modulators, particularly against Gram-negative bacteria. []

4-[(Z)-4-(4-chlorobenzylidene)-5-oxo-3,4-dihydro-1H-imidazol-2-yl]-1-(2-hydroxyethyl)piperazin-1-ium pyridine-2-carboxylate (3a)

  • Compound Description: Compound 3a is the picolinic acid salt of (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one and, like the parent compound, is studied for its bacterial efflux pump inhibitory activity. [] The formation of this salt and its crystal structure provide insights into the compound's interactions with biological targets. []
  • Relevance: This compound, being a salt of a related piperazine derivative, highlights the potential for exploring salt forms of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine to modulate its physicochemical properties and potentially enhance its interaction with biological targets, including bacterial efflux pumps. []

4-[(Z)-4-(4-chlorobenzylidene)-5-oxo-3,4-dihydro-1H-imidazol-2-yl]-1-(2-hydroxyethyl)piperazin-1-ium 2-(4-nitrophenyl)acetate (3b)

  • Compound Description: Compound 3b is the 4-nitrophenylacetic acid salt of (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one. [] Similar to 3a, it is investigated for its ability to inhibit bacterial efflux pumps. The different counterion (4-nitrophenylacetate) can influence the compound's pharmacological properties and interactions with biological systems. []
  • Relevance: This salt, like 3a, emphasizes the potential of exploring different salt forms of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine. The variation in counterions could lead to changes in solubility, bioavailability, and target interactions, offering a strategy for optimizing the pharmacological profile of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine analogs. []

2,4-diamino-6,7-dimethoxyquinazoline derivatives

  • Compound Description: This series of compounds, characterized by the 2,4-diamino-6,7-dimethoxyquinazoline core, was developed as α1-adrenoceptor antagonists and antihypertensive agents. []
  • Relevance: While these compounds lack the 4-(4-fluorophenyl)piperazine moiety of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine, one member of this series, doxazosin (compound 1 in the cited study), features a piperazine ring as part of its structure. Doxazosin's clinical success as an antihypertensive drug highlights the therapeutic relevance of incorporating piperazine moieties in medicinal chemistry, suggesting potential applications for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine derivatives in cardiovascular diseases. []

Properties

CAS Number

27144-84-9

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2

InChI Key

ARMGEGHYHDTIII-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)F

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.